8-Bromo-2-chloroquinoxaline
Overview
Description
8-Bromo-2-chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as chemistry, biomedicine, and the chemical industry . The compound’s structure consists of a quinoxaline core substituted with bromine and chlorine atoms at the 8th and 2nd positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinoxaline typically involves the reaction of 2-chloroquinoxaline with bromine under controlled conditions. One common method includes the use of bromine in acetic acid as a solvent, where the reaction is carried out at room temperature. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation and Reduction: Products include quinoxaline N-oxides and dihydroquinoxalines.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
8-Bromo-2-chloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 7-Bromo-2-chloroquinoxaline
- 2-Chloroquinoxaline
- 8-Bromoquinoxaline
Comparison: 8-Bromo-2-chloroquinoxaline is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional bromine atom can enhance its potency in certain biological assays . Similarly, the presence of chlorine can make it more reactive in substitution reactions compared to 8-bromoquinoxaline .
Properties
IUPAC Name |
8-bromo-2-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDJQJCBFQCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731840 | |
Record name | 8-Bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092500-67-8 | |
Record name | 8-Bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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